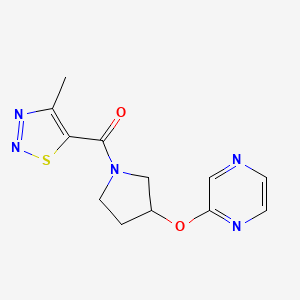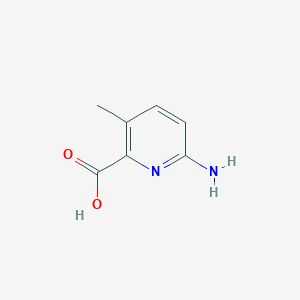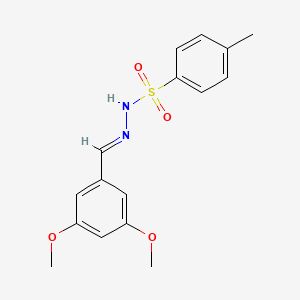![molecular formula C20H13F2N3O B2922358 N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide CAS No. 312749-52-3](/img/structure/B2922358.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about, “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide”, is a benzimidazole derivative with a phenyl group and a difluorobenzamide group attached.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a planar tricyclic system, which includes a benzene ring fused to an imidazole ring . The presence of the difluorobenzamide group in the specific compound you’re asking about would likely add some complexity to the structure.Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or at the carbon atoms of the benzene ring . The specific reactions that “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide” would depend on its specific structure. Benzimidazole derivatives are generally stable compounds. They can exhibit varying degrees of solubility in different solvents, depending on the presence and nature of substituent groups .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-difluorobenzamide: has been synthesized and evaluated for its antimicrobial efficacy. It exhibits significant activity against a range of microbial strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Candida albicans , and Aspergillus niger . This suggests its potential as a novel antimicrobial agent that could be further developed to combat drug-resistant infections.
Anticancer Potential
The compound has shown promising results in inhibiting the growth of human colorectal (HCT116) cell lines, indicating its potential as an anticancer agent . Molecular docking studies have revealed that certain derivatives of this compound bind effectively to the active site of cyclin-dependent kinase-8, which is a target for treating colon cancer .
Drug Development
Imidazole derivatives, which include the core structure of Oprea1_538130 , are known for their broad range of biological activities. They are key components in the development of new drugs due to their therapeutic potential in various diseases . This compound’s structure could serve as a basis for designing new drugs with improved efficacy and safety profiles.
Molecular Docking Studies
Oprea1_538130: and its derivatives can be used in molecular docking studies to predict the interaction and binding efficacy with biological targets, such as enzymes or receptors . This is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a wide array of novel derivatives. These derivatives can be characterized and screened for various biological activities, leading to the discovery of new therapeutic agents .
Tumor Inhibitory Activity
Research has indicated that certain palladium complexes derived from imidazole-containing compounds like Oprea1_538130 exhibit tumor inhibitory activity . This opens up avenues for the development of metal-based drugs in cancer therapy.
Cytotoxicity Studies
The compound has been used in cytotoxicity studies to evaluate its effect on different cell lines. Such studies are essential for determining the therapeutic index and safety margin of potential drug candidates .
Antimicrobial Resistance (AMR) Combat
With the rising concern of AMR, there is a need for new drugs that can overcome this challenge. Compounds like Oprea1_538130 are valuable in the search for such drugs, offering hope for effective treatments against resistant strains .
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various proteins and enzymes in the body, influencing numerous biochemical processes.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block certain receptors or inhibit specific enzymes, altering the normal functioning of cells.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Result of Action
Imidazole derivatives are known to have various biological activities, which can result in a wide range of molecular and cellular effects . These can include anti-inflammatory, antitumor, antidiabetic, anti-allergic, and other effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-14-10-9-12(11-15(14)22)20(26)25-16-6-2-1-5-13(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUPRMIBGIXENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)


![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)


![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)